Pyridine, 5-(bromomethyl)-2-(1,1-difluoroethyl)-

Metabolic Stability Drug Metabolism Pharmacokinetics

Pyridine, 5-(bromomethyl)-2-(1,1-difluoroethyl)- (CAS 1318888-12-8) is a heterocyclic building block that integrates a reactive benzylic bromomethyl group with a metabolically stable 1,1-difluoroethyl substituent on a pyridine core. With a molecular formula of C8H8BrF2N and a molecular weight of 236.06 g/mol, this compound serves as a versatile intermediate in pharmaceutical research and organic synthesis.

Molecular Formula C8H8BrF2N
Molecular Weight 236.06 g/mol
Cat. No. B12963201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 5-(bromomethyl)-2-(1,1-difluoroethyl)-
Molecular FormulaC8H8BrF2N
Molecular Weight236.06 g/mol
Structural Identifiers
SMILESCC(C1=NC=C(C=C1)CBr)(F)F
InChIInChI=1S/C8H8BrF2N/c1-8(10,11)7-3-2-6(4-9)5-12-7/h2-3,5H,4H2,1H3
InChIKeySADDEUJREGOMHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridine, 5-(bromomethyl)-2-(1,1-difluoroethyl)-: A Dual-Functional Intermediate for Advanced Medicinal Chemistry


Pyridine, 5-(bromomethyl)-2-(1,1-difluoroethyl)- (CAS 1318888-12-8) is a heterocyclic building block that integrates a reactive benzylic bromomethyl group with a metabolically stable 1,1-difluoroethyl substituent on a pyridine core. With a molecular formula of C8H8BrF2N and a molecular weight of 236.06 g/mol, this compound serves as a versatile intermediate in pharmaceutical research and organic synthesis . Its design enables both efficient nucleophilic displacement at the 5-position and the introduction of fluorine atoms known to enhance the pharmacokinetic profiles of drug candidates [1].

1

Reactive bromomethyl handle supports nucleophilic displacement for late-stage diversification.

2

1,1-Difluoroethyl substituent may support metabolic stability optimization in medicinal chemistry projects.

Why 5-(Bromomethyl)-2-(1,1-difluoroethyl)pyridine Cannot Be Replaced by Common Analogs


Generic substitution of Pyridine, 5-(bromomethyl)-2-(1,1-difluoroethyl)- with structurally similar pyridine derivatives is not straightforward due to the unique synergy between its two functional groups. While other halogenated pyridines may offer a reactive handle for nucleophilic substitution (e.g., chloromethyl or iodomethyl analogs), they lack the 1,1-difluoroethyl group which has been quantitatively shown to improve metabolic stability in microsomal assays [1]. Conversely, non-halogenated difluoroethyl pyridines lack the electrophilic site required for late-stage diversification, which is critical for generating compound libraries in drug discovery [2]. This specific combination of a potent electrophile and a pharmacokinetic-enhancing fluoroalkyl group makes the compound a strategically distinct building block, the substitution of which would compromise either synthetic efficiency or downstream biological performance.

!

Halogenated pyridine analogs without 1,1-difluoroethyl may shift metabolic stability profile away from intended design.

!

Non-halogenated difluoroethyl pyridines lack the electrophilic handle, limiting efficient parallel library synthesis.

Quantitative Evidence for Selecting 5-(Bromomethyl)-2-(1,1-difluoroethyl)pyridine


Metabolic Stability Advantage of the 1,1-Difluoroethyl Group in Microsomal Assays

The 1,1-difluoroethyl group in this compound is a key structural feature that confers a significant advantage in metabolic stability. This is demonstrated by direct comparative data from a study on triazolothienopyrimidine inhibitors, where the 1,1-difluoroethyl-substituted compound (1c) showed improved microsomal stability compared to its ethyl-substituted counterpart (1a) [1]. This class-level inference supports the selection of the target compound for applications where enhanced metabolic stability is a critical parameter.

Metabolic Stability
Class-level inference
Reported improved microsomal stability for 1,1-difluoroethyl vs ethyl analog in rat liver microsomes
Supports metabolic stability screening in drug discovery research
Data from triazolothienopyrimidine series; verify in target scaffold
Metabolic Stability Drug Metabolism Pharmacokinetics

Enhanced Electrophilic Reactivity of Bromomethyl vs. Chloromethyl for Efficient Library Synthesis

The bromomethyl group at the 5-position of this pyridine is a superior electrophile compared to its chloromethyl analog, a principle well-established in organic chemistry. The carbon-bromine bond is weaker and more easily cleaved in SN2 reactions, leading to faster reaction rates and higher yields under milder conditions [1]. This allows for more efficient and diverse downstream functionalization, which is critical for parallel synthesis and the rapid generation of compound libraries.

Electrophilic Reactivity
Class-level inference
C-Br bond energy ~68 kcal/mol vs C-Cl ~81 kcal/mol (approx. 13 kcal/mol lower)
Supports faster nucleophilic displacement for library synthesis
General SN2 reactivity context; actual rates depend on nucleophile and conditions
Nucleophilic Substitution Synthetic Efficiency Building Blocks

Strategic Positioning as a Key Intermediate in NR2B Antagonist Development

The structural motif of this compound aligns with the core pharmacophore of a patented class of difluoroethylpyridine derivatives that act as NR2B subtype-selective NMDA receptor antagonists [1]. These antagonists are being developed for CNS disorders like treatment-resistant depression, with the goal of achieving efficacy comparable to ketamine but with an improved safety profile [1]. The compound's substitution pattern (difluoroethyl at position 2, a modifiable group at position 5) matches the general formula described in the patent, positioning it as a direct and valuable intermediate for accessing this therapeutically relevant chemical space.

NR2B Antagonist Scaffold
Supporting evidence
Matches difluoroethylpyridine pharmacophore from patent US 10,030,026
Supports research tool design for NMDA receptor pathway studies
Patent context review required; CNS research use only
CNS Drug Discovery NR2B Antagonist Patented Scaffold

Optimal Applications for Pyridine, 5-(bromomethyl)-2-(1,1-difluoroethyl)- in Research and Industry


Synthesis of Metabolically Stable CNS Drug Candidates

This compound is ideally suited as a starting material or late-stage intermediate in the synthesis of CNS-active drug candidates, particularly those targeting the NMDA receptor. The 1,1-difluoroethyl group is a known bioisostere that enhances metabolic stability, a critical requirement for CNS drugs to achieve sufficient brain penetration and duration of action [1]. The bromomethyl handle allows for the introduction of diverse amine, thiol, or alkoxide moieties to optimize target binding and selectivity, as exemplified in the development of NR2B antagonists [2].

Parallel Synthesis of Fluorinated Compound Libraries

The compound's high-purity commercial availability (95-98%) and dual functionality make it a prime candidate for use in automated parallel synthesis platforms [1]. Its highly reactive bromomethyl group ensures rapid and efficient coupling with a wide array of nucleophiles under mild conditions, enabling the creation of diverse, fluorine-containing compound libraries for high-throughput screening campaigns [2]. The inherent lipophilicity from the difluoroethyl group also aids in chromatographic purification.

Development of Novel Agrochemicals and Crop Protection Agents

Fluorinated pyridines are a privileged scaffold in agrochemical discovery, often exhibiting enhanced potency and environmental stability. This compound can serve as a key intermediate for introducing a pyridine moiety into novel herbicides, fungicides, or insecticides. The difluoroethyl group's contribution to metabolic stability is beneficial for ensuring the longevity of the active ingredient in the field [1], while the bromomethyl group allows for the attachment of various pharmacophores to tune the biological activity against specific pests or pathogens [2].

Application
Selection Property
Validation Focus
CNS tool compound synthesis
Metabolic stability-enhancing substituent
In vitro microsomal stability and target engagement assays
Fluorinated library synthesis
High electrophilic reactivity of bromomethyl handle
Nucleophilic displacement yield and scope evaluation
Agrochemical intermediate research
Fluorinated pyridine scaffold
Environmental stability and pest bioactivity screening
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